molecular formula C5H6N4 B8750577 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile

2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile

Cat. No. B8750577
M. Wt: 122.13 g/mol
InChI Key: FFUCQSVQOAAZIK-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

A solution of 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (1.5 g, 11.45 mmol) in dimethylsulfoxide (30 mL) was added to a stirred suspension of sodium cyanide (3.366 g, 68.70 mmol) in dimethylsulfoxide (20 mL), and the reaction mixture was stirred at room temperature for 16 h. The mixture was partitioned between ethyl acetate and water. The organic layer was dried over sodium sulfate and concentrated. The resulting crude product was purified via column chromatography (100-200 mesh silica gel, 10-12% ethyl acetate in petroleum ether) to afford 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile (1.2 g). MS (ES+APCI) (M+H) 123.2.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3.366 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][C:4]1[N:8]([CH3:9])[N:7]=[CH:6][N:5]=1.[C-:10]#[N:11].[Na+]>CS(C)=O>[CH3:9][N:8]1[C:4]([CH2:3][C:10]#[N:11])=[N:5][CH:6]=[N:7]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
Cl.ClCC1=NC=NN1C
Name
Quantity
3.366 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified via column chromatography (100-200 mesh silica gel, 10-12% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN1N=CN=C1CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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